molecular formula C15H24N4O4S B5531163 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5531163
M. Wt: 356.4 g/mol
InChI Key: DJBPCDXAILPQFU-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole and pyrazolopyrimidine derivatives typically involves reactions with hydrazine hydrate and various carbonyl compounds. For instance, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds can lead to derivatives like 3-[(1′-thienyl-1-hydroxy)methyl]-5-hydroxy-1H-pyrazole, which may resemble the synthesis pathway of the target compound due to the involvement of methoxy groups and the potential for cyclization reactions (Shandala et al., 1984).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of certain pyrazolo[1,5-a]pyrimidine derivatives was clarified through these methods, indicating a complex arrangement of rings and substituents that likely mirrors the intricate structure of the target compound (Chimichi et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives often result in the formation of novel heterocyclic systems through mechanisms like cyclization and substitution. For example, the synthesis of indenopyrazoles demonstrated antiproliferative activity, hinting at the reactivity and potential biological relevance of compounds within this chemical family (Minegishi et al., 2015).

Physical Properties Analysis

The physical properties of compounds related to the target molecule, such as solubility, melting points, and crystal structure, can be inferred from detailed spectroscopic and crystallographic studies. These characteristics are crucial for understanding the compound's behavior in various conditions and its reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are key aspects that define the utility and applicability of the compound in scientific research. Studies on related pyrazole and pyrazoline derivatives provide insights into the nucleophilic substitution reactions, cycloadditions, and other transformations that are relevant to the target compound's chemical behavior (Abdulla et al., 2013).

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-12-7-16-18(8-12)9-15(20)19-4-3-17(5-6-23-2)13-10-24(21,22)11-14(13)19/h7-8,13-14H,3-6,9-11H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBPCDXAILPQFU-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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